N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide (CAS: 379249-08-8) is a heterocyclic compound featuring a triazoloquinoline core linked to an acetamide group substituted with a 2-ethoxyphenyl moiety. Its molecular formula is C₂₁H₂₀N₄O₂S, with a molecular weight of 400.48 g/mol. This compound is cataloged under CM935104 and is structurally related to derivatives explored for antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-27-18-11-7-5-9-16(18)22-20(26)13-28-21-24-23-19-12-14(2)15-8-4-6-10-17(15)25(19)21/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHRCOADUMEVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, incorporating relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4 g/mol
IUPAC Name: N-(2-ethoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
InChI Key: YNPYQEVXPZHBKR-UHFFFAOYSA-N
The structure features a triazole ring fused with a quinoline moiety, which is known to impart various biological properties. The ethoxy group and sulfanyl substitution are critical for its activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring: This step includes cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group: A nucleophilic substitution reaction introduces the sulfanyl group.
- Coupling with Ethoxyphenyl Acetamide: The final step involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Antimicrobial Activity
Research has indicated that compounds containing triazole and quinoline structures often exhibit antimicrobial properties . For instance, studies have shown that derivatives of triazoles can inhibit bacterial growth and may be effective against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | MIC: 15 µg/mL against E. coli | |
| Quinoline Derivative B | IC50: 10 µM against Staphylococcus aureus |
Anticancer Properties
The compound has also been evaluated for its anticancer activity . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Mechanism of Action: The compound may inhibit specific enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction via caspase activation |
| MCF-7 | 7.5 | Inhibition of ERK signaling pathway |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor , particularly against α-glucosidase.
| Enzyme | IC50 (µM) | Standard Comparison |
|---|---|---|
| α-glucosidase | 12.0 | Acarbose (IC50: 750 µM) |
Study on Antimicrobial Activity
In a recent study published in Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .
Evaluation of Anticancer Effects
A separate investigation focused on the anticancer properties of related compounds demonstrated that the triazole moiety effectively inhibited cancer cell proliferation through apoptosis pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural Variations and Core Modifications
The compound belongs to a class of triazoloquinoline acetamides, where structural diversity arises from substitutions on the quinoline core, acetamide linker, and aryl/heteroaryl groups. Key analogs include:
Key Observations :
Comparison of Conditions :
Physicochemical Properties
| Property | Target Compound | Trifluoromethylphenyl Analog | Thiadiazolyl Analog |
|---|---|---|---|
| Molecular Weight | 400.48 g/mol | 439.43 g/mol | 446.52 g/mol |
| logP (Predicted) | 3.5 | 3.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
| Solubility (µg/mL) | ~15 (low) | ~10 (very low) | ~12 (low) |
Notes:
- The ethoxy group in the target compound balances moderate solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
